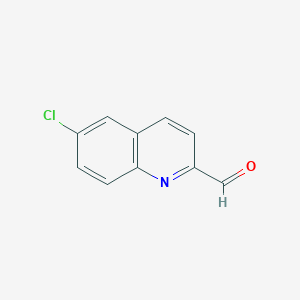

6-Chloroquinoline-2-carbaldehyde

Overview

Description

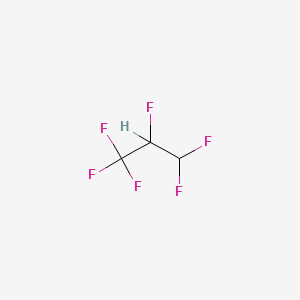

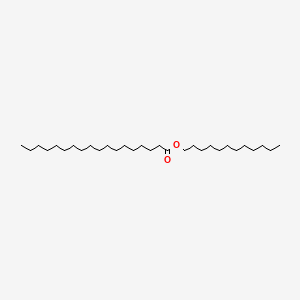

6-Chloroquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 59394-26-2. It has a molecular weight of 191.62 . The IUPAC name for this compound is 6-chloro-2-quinolinecarbaldehyde .

Molecular Structure Analysis

The InChI code for 6-Chloroquinoline-2-carbaldehyde is 1S/C10H6ClNO/c11-8-2-4-10-7 (5-8)1-3-9 (6-13)12-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloroquinoline-2-carbaldehyde: is a valuable intermediate in the synthesis of various heterocyclic compounds. The Vilsmeier-Haack reaction, which involves the use of formylation reactions, is a common method to form versatile carboxaldehyde intermediates . These intermediates are crucial due to their intrinsic pharmacological properties and chemical reactivity, which are essential in the development of new drugs and other therapeutic agents.

Medicinal Chemistry and Drug Design

The quinoline nucleus, which is part of 6-Chloroquinoline-2-carbaldehyde , is of significant interest in medicinal chemistry. Quinoline and its derivatives are known for their broad spectrum of bioactivity, making them a core template in drug design . This compound can be functionalized to create a variety of bioactive molecules, potentially leading to the development of new medications.

Pharmacological Applications

Functionalized quinoline motifs, such as those derived from 6-Chloroquinoline-2-carbaldehyde , have shown substantial efficacies in pharmacological applications . The compound’s ability to undergo various reactions makes it a versatile pharmacophore for exploring new therapeutic avenues.

Organic Synthesis

In organic synthesis, 6-Chloroquinoline-2-carbaldehyde can undergo substitution reactions at its chloro position, leading to the formation of a range of organic compounds . This versatility is crucial for the synthesis of complex molecules and the exploration of new chemical transformations.

Chemical Transformations

The compound is also used in a variety of cyclization and cycloaromatization reactions, which are important for constructing fused or binary quinoline-core structures . These reactions are fundamental in the field of organic chemistry for the synthesis of complex molecular architectures.

Spectroscopic Studies

6-Chloroquinoline-2-carbaldehyde: and its derivatives are characterized by IR and 1H NMR spectroscopic studies to confirm their structure . These techniques are essential for the identification and analysis of new compounds synthesized in the laboratory.

Safety and Hazards

The safety information for 6-Chloroquinoline-2-carbaldehyde indicates that it has the following hazard statements: H302;H315;H319;H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that quinoline compounds, which 6-chloroquinoline-2-carbaldehyde is a part of, have a broad spectrum of bioactivity .

Biochemical Pathways

Quinoline compounds are known to be involved in a variety of biochemical processes .

Result of Action

Quinoline compounds are known to have a wide range of biological activities .

properties

IUPAC Name |

6-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISQESZDBPYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297216 | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinoline-2-carbaldehyde | |

CAS RN |

59394-26-2 | |

| Record name | 59394-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)